Validated Utility as an Intermediate in the Synthesis of 1-(4-Amino-benzyl)-piperidin-4-ylamine
The compound's primary documented differentiation is its use as a specific, high-yielding intermediate in the synthesis of 1-(4-amino-benzyl)-piperidin-4-ylamine. According to a procedure detailed in patent US07659284B2, 1-(4-nitrobenzyl)-piperidin-4-ylamine (the free base form) is hydrogenated in the presence of a rhodium catalyst to yield the corresponding para-aniline derivative [1]. This demonstrates its defined role as a precursor to a valuable diamine building block.
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Used as a reactant; hydrogenation yields 1-(4-amino-benzyl)-piperidin-4-ylamine in 97% mass yield (640 mg product from 647 mg starting material). |
| Comparator Or Baseline | No direct comparator data provided in the patent; the method is presented as a standard synthetic route. |
| Quantified Difference | Not applicable; this is a demonstration of a specific synthetic transformation. |
| Conditions | 5% Rh/C (350 mg) catalyst in methanol (15 mL) under 50 PSI H2 for 2 hours [1]. |
Why This Matters
This evidence establishes the compound's validated role in a specific synthetic sequence, providing a reproducible starting point for medicinal chemists, which is more valuable than an untested analog.
- [1] US Patent US07659284B2. Thiazolopyridine kinase inhibitors. Synthesis of 1-(4-Amino-benzyl)-piperidin-4-ylamine. View Source
